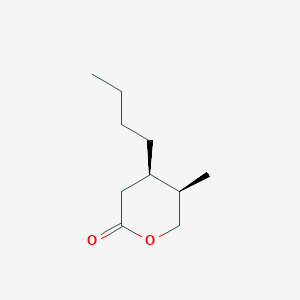
(4R,5R)-4-Butyl-5-methyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-Butyl-5-methyloxan-2-one is a chiral compound with a unique structure that includes a butyl group and a methyl group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Butyl-5-methyloxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a second-generation oxazaborolidinium ion-catalysed Diels–Alder reaction, followed by Sharpless asymmetric dihydroxylation and a Ni-catalysed cross-carboxyl coupling reaction via redox-active ester formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Butyl-5-methyloxan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(4R,5R)-4-Butyl-5-methyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4R,5R)-4-Butyl-5-methyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4,5-Dimethyloctane: This compound shares a similar chiral structure but lacks the oxan-2-one ring.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5R)-4-Butyl-5-methyloxan-2-one is unique due to its specific combination of a butyl group, a methyl group, and an oxan-2-one ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
917871-17-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4R,5R)-4-butyl-5-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-9-6-10(11)12-7-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
OKOKCPPIRQBVLC-DTWKUNHWSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)OC[C@@H]1C |
Canonical SMILES |
CCCCC1CC(=O)OCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















